4-Amino-3-bromo-N-thiazol-2-yl-benzamide

Description

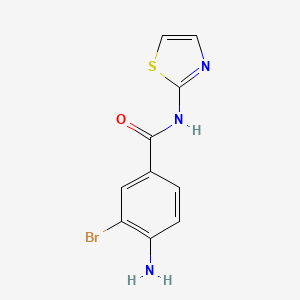

4-Amino-3-bromo-N-thiazol-2-yl-benzamide is a benzamide derivative featuring a thiazole ring substituted at the 2-position, a bromine atom at the 3-position, and an amino group at the 4-position of the benzene ring. Its molecular structure (C₁₀H₉BrN₄OS) combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science applications. The compound’s IUPAC name is 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, with synonyms including 3-bromo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and RN 313376-18-0 .

Properties

Molecular Formula |

C10H8BrN3OS |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

4-amino-3-bromo-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H8BrN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15) |

InChI Key |

OIIXXCGFAYUJCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Key Observations:

Substituent Effects: The 3-bromo and 4-amino groups in the target compound contrast with 2,4-dichloro substituents in ’s analog. ’s benzothiazole derivatives incorporate carbamothioyl (–NHCSS–) groups, which may enhance metal-binding capacity or enzyme inhibition compared to simpler amides.

Heterocycle Variations: Thiazole vs. Thiazole vs. Oxadiazole: Oxadiazole () is a bioisostere for ester or amide groups, often improving metabolic stability. Thiazole rings, however, are more electron-rich, favoring interactions with cysteine residues or metal ions.

Biological Activity Trends :

- Thiazole-containing benzamides (e.g., ) exhibit anti-inflammatory and analgesic properties, likely via cyclooxygenase (COX) inhibition or GPCR modulation.

- Benzothiazole analogs () show broader bioactivity profiles, including kinase and protease inhibition, attributed to their larger aromatic surface area and substituent diversity.

Computational and Crystallographic Insights

- Structural Refinement : SHELXL () is widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in analogs like 2,4-dichloro-N-thiazol-2-yl-benzamide . Such data could predict the target compound’s conformation and stability.

- Electronic Properties: Tools like Multiwfn () analyze electron localization functions (ELF) and electrostatic potentials (ESP), which could differentiate the target compound’s reactivity from chloro- or oxadiazole-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.